オロパタジン塩酸塩

概要

説明

オロパタジン塩酸塩は、選択的なヒスタミンH1拮抗薬およびマスト細胞安定化剤であり、主にアレルギー性結膜炎およびアレルギー性鼻炎の治療に使用されます . これは、アレルギー反応を引き起こす主要な炎症性メディエーターであるヒスタミンの効果を阻害することで作用します . この化合物は、パタデイ、パタナーズ、オパタノールなど、いくつかのブランド名で販売されています .

2. 製法

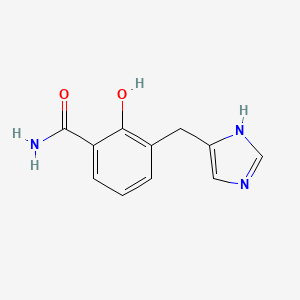

合成経路と反応条件: オロパタジン塩酸塩の合成には、いくつかのステップが必要です。 1つの方法は、N,N-ジメチルアミノクロロプロパン塩酸塩を臭化カリウムおよびヘキサメチルホスホルアミドとジメチルスルホキシド中で反応させ、続いてイソキセパックを加えることを含みます . 反応は窒素保護下で行われ、制御された温度で加熱および撹拌を伴います .

工業的製造方法: オロパタジン塩酸塩の工業的製造は、通常、医薬品製剤中のオロパタジン含有量および関連化合物を決定するための高速液体クロマトグラフィー(HPLC)を伴います . このプロセスは、高純度と高収率を保証し、大規模生産に適しています .

科学的研究の応用

Olopatadine hydrochloride is widely used in scientific research due to its antihistaminic properties . It is employed in:

Chemistry: As a model compound for studying histamine H1 receptor antagonists.

Biology: To investigate the mechanisms of allergic reactions and mast cell stabilization.

Medicine: In the development of treatments for allergic conjunctivitis and rhinitis.

Industry: In the formulation of ophthalmic and nasal spray products for allergy relief.

作用機序

オロパタジン塩酸塩は、内因性ヒスタミンの作用を阻害し、ヒスタミンH1受容体に選択的に結合することによって効果を発揮します . これにより、炎症反応とアレルギー反応が軽減されます . この化合物は、マスト細胞を安定化させ、ヒスタミンやその他の炎症性メディエーターの放出を防ぎます .

類似の化合物:

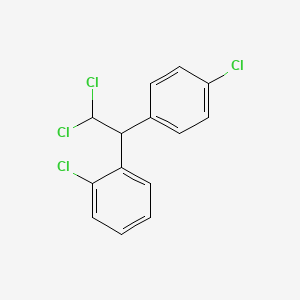

ドキセピン: 抗アレルギー活性は最小限の構造類似体.

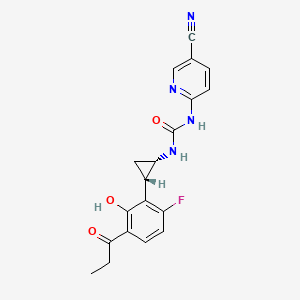

アルカフタジン: アレルギー性結膜炎に使用される別の抗ヒスタミン薬.

独自性: オロパタジン塩酸塩は、ヒスタミンH1拮抗薬およびマスト細胞安定化剤という二重の作用を持つため、ユニークです . これは、他の抗アレルギー性眼科用医薬品と比較して、快適性と耐容性のプロファイルが優れています .

生化学分析

Biochemical Properties

Olopatadine hydrochloride plays a significant role in biochemical reactions by inhibiting the release of histamine from mast cells . It interacts with histamine H1 receptors, preventing histamine from binding and triggering allergic responses . Additionally, olopatadine hydrochloride inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . These interactions help reduce inflammation and allergic symptoms.

Cellular Effects

Olopatadine hydrochloride affects various types of cells and cellular processes. It stabilizes mast cells, preventing them from releasing histamine and other inflammatory mediators . This action reduces symptoms such as itching, redness, and swelling associated with allergic reactions . Olopatadine hydrochloride also influences cell signaling pathways by blocking histamine-induced effects on human conjunctival epithelial cells . This inhibition helps maintain normal cellular function and reduces allergic responses.

Molecular Mechanism

The molecular mechanism of olopatadine hydrochloride involves its selective antagonism of the histamine H1 receptor . By binding to these receptors, olopatadine hydrochloride prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . Additionally, olopatadine hydrochloride stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators . This dual action helps control allergic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of olopatadine hydrochloride have been observed to change over time. The compound is stable under normal conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that olopatadine hydrochloride maintains its efficacy in reducing allergic symptoms over extended periods . Its stability and effectiveness can be compromised if not stored properly.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of olopatadine hydrochloride vary with different dosages . At lower doses, olopatadine hydrochloride effectively inhibits histamine release and reduces allergic symptoms . At higher doses, it can cause adverse effects such as drowsiness and dry mouth . The compound has a relatively high safety margin, with toxic effects observed only at significantly higher doses than those used therapeutically .

Metabolic Pathways

Olopatadine hydrochloride undergoes hepatic metabolism, with at least six circulating metabolites identified in human plasma . The primary metabolic pathways involve the formation of olopatadine N-oxide by flavin-containing monooxygenase (FMO) 1 and 3, and mono-desmethyl olopatadine by CYP3A4 . These metabolites are detected in minimal levels and contribute to the overall pharmacokinetic profile of olopatadine hydrochloride .

Transport and Distribution

Olopatadine hydrochloride is transported and distributed within cells and tissues primarily through passive diffusion . It is well-absorbed following topical ocular and intranasal administration, reaching therapeutic concentrations at the site of action . The compound is also distributed to various tissues, including the eyes and nasal mucosa, where it exerts its anti-allergic effects .

Subcellular Localization

The subcellular localization of olopatadine hydrochloride is primarily within the cytoplasm of target cells . It does not appear to accumulate in specific organelles or compartments . The compound’s activity is largely dependent on its ability to interact with histamine H1 receptors on the cell surface and stabilize mast cells . This localization ensures that olopatadine hydrochloride can effectively inhibit histamine release and reduce allergic symptoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of olopatadine hydrochloride involves several steps. One method includes the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of Isoxepac . The reaction is carried out under nitrogen protection and involves heating and stirring at controlled temperatures .

Industrial Production Methods: Industrial production of olopatadine hydrochloride typically involves high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds in pharmaceutical formulations . The process ensures high purity and yield, making it suitable for large-scale production .

化学反応の分析

反応の種類: オロパタジン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: オロパタジンは酸化条件下で強い分解を示し、オロパタジン関連化合物Bの生成につながります.

還元: 特定の還元反応はあまり記載されていませんが、化合物の還元条件下での安定性は一般的に良好です。

生成される主な生成物: 酸化条件下での主要な分解生成物は、オロパタジン関連化合物Bです . 他の不純物は異なる条件下で生成される可能性がありますが、通常は最小限です .

4. 科学研究への応用

オロパタジン塩酸塩は、その抗ヒスタミン特性により、科学研究で広く使用されています . これは次のような場合に使用されます。

化学: ヒスタミンH1受容体拮抗薬の研究のためのモデル化合物として。

生物学: アレルギー反応とマスト細胞安定化のメカニズムを調べるため。

類似化合物との比較

Doxepin: A structural analog with minimal anti-allergic activity.

Alcaftadine: Another antihistaminic drug used for allergic conjunctivitis.

Uniqueness: Olopatadine hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer . It offers a good comfort and tolerability profile compared to other anti-allergenic ophthalmic medications .

特性

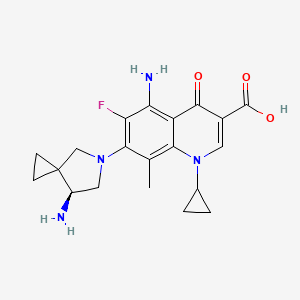

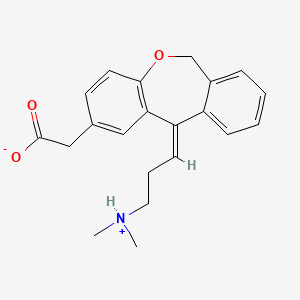

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-NOILCQHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113806-05-6 (Parent) | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046486 | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140462-76-6 | |

| Record name | Olopatadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

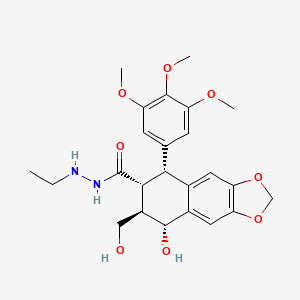

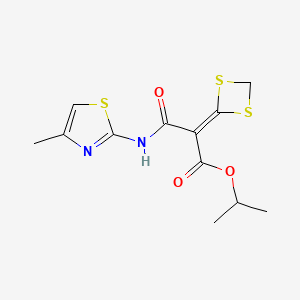

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)